molecular formula C34H34ClN3O5 B1662870 Elacridar hydrochloride CAS No. 143851-98-3

Elacridar hydrochloride

Número de catálogo B1662870
Número CAS: 143851-98-3
Peso molecular: 600.1 g/mol
Clave InChI: IQOJZZHRYSSFJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Elacridar hydrochloride, also known as GF120918, is an oral bioenhancer that targets multiple drug resistance in tumors . It is often used in research to investigate the role of transporters in the disposition of various test molecules .


Synthesis Analysis

The synthesis of Elacridar hydrochloride has been described in scientific literature . The process involves a series of chemical reactions, but the specific details are beyond the scope of this response.


Molecular Structure Analysis

Elacridar hydrochloride has a molecular formula of C34H34ClN3O5 . Its structure includes a variety of functional groups, contributing to its biological activity.


Chemical Reactions Analysis

Elacridar hydrochloride is involved in various chemical reactions, particularly in its role as a P-glycoprotein inhibitor . It functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs .


Physical And Chemical Properties Analysis

Elacridar hydrochloride has a molecular weight of 600.1 g/mol . It is practically insoluble in water, which currently limits its clinical application .

Aplicaciones Científicas De Investigación

  • P-glycoprotein Inhibition

    • Field : Pharmacology
    • Application : Elacridar is used as a third-generation P-glycoprotein (P-gp) inhibitor. P-gp inhibitors are gaining momentum in drug therapy as they provide an opportunity for tissue-specific accumulation of drugs by overcoming the natural or acquired efflux mechanism .
    • Method : Elacridar acts by inhibiting the ATP hydrolysis by modulating the ATPase activity .
    • Results : While strong evidence from in vitro and in vivo preclinical and clinical data provide the basis for an effective blockade of P-gp efflux by elacridar, the clinical translation has been elusive .
  • Solid Tumors Treatment

    • Field : Oncology
    • Application : Elacridar targets multiple drug resistance in tumors .
    • Method : Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs .
    • Results : Elacridar is an oral bioenhancer that targets multiple drug resistance in tumors .
  • Blocking P-gp-mediated Multidrug Resistance

    • Field : Pharmacology
    • Application : Elacridar blocks P-gp-mediated multidrug resistance (MDR) of the cytotoxic drugs .
    • Method : Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs .
    • Results : Elacridar blocks P-gp-mediated multidrug resistance (MDR) of the cytotoxic drugs doxorubicin and vincristine in CHRC5 cells .
  • Enhancing the Efficacy of Anticancer Drugs

    • Field : Oncology
    • Application : Elacridar is used to enhance the efficacy of anticancer drugs. It has been shown to increase the cellular uptake of irinotecan and its metabolite SN-38 in hepatocellular carcinoma cell lines .
    • Method : Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs .
    • Results : The studies showed that elacridar increased the cellular uptake of irinotecan and its metabolite SN-38, suggesting that BCRP is one of the chemo-sensitivity determinants of irinotecan in hepatocellular carcinoma cell lines and its inhibition might be critical for cells expressing abundant BCRP .
  • Overcoming Drug Resistance in Cancer

    • Field : Oncology
    • Application : Elacridar is used to overcome drug resistance in cancer. It has been shown to modulate resistance associated with drug efflux transporters in Chronic Myeloid Leukemia (CML) cell lines .
    • Method : Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs .
    • Results : The association of elacridar with imatinib overcomes resistance, re-sensitizing K562-RC and K562-RD cells with five and ten times lower imatinib concentrations, respectively .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Elacridar hydrochloride . It is recommended to use personal protective equipment and ensure adequate ventilation .

Propiedades

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOJZZHRYSSFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932123
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elacridar hydrochloride

CAS RN

143851-98-3, 178436-75-4
Record name Elacridar hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GF 120918A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACRIDAR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elacridar hydrochloride
Reactant of Route 2
Reactant of Route 2
Elacridar hydrochloride
Reactant of Route 3
Reactant of Route 3
Elacridar hydrochloride
Reactant of Route 4
Reactant of Route 4
Elacridar hydrochloride
Reactant of Route 5
Elacridar hydrochloride
Reactant of Route 6
Reactant of Route 6
Elacridar hydrochloride

Citations

For This Compound
62
Citations
E Sawicki, JHM Schellens, JH Beijnen… - Drug Development and …, 2017 - Taylor & Francis
… was composed of freeze dried elacridar hydrochloride–povidone K30–… elacridar hydrochloride resulted in only 1% dissolution. The ASD tablets contained 25 mg elacridar hydrochloride …
Number of citations: 14 www.tandfonline.com
E Sawicki, RB Verheijen, ADR Huitema… - Drug delivery and …, 2017 - Springer
… ASD tablet formulation containing 25 mg elacridar hydrochloride. … Elacridar hydrochloride, PVPK30, and SDS were dissolved in DMSO (1:6:1, w/w/w) to yield an elacridar hydrochloride …
Number of citations: 15 link.springer.com
H Xiao, J He, X Li, B Li, L Zhang, Y Wang… - Journal of Materials …, 2018 - pubs.rsc.org
… In the present study, novel nanovesicles assembled from DOX-conjugated polymers were synthesized for enhanced cancer therapy with elacridar hydrochloride (Ela) encapsulated in …
Number of citations: 20 pubs.rsc.org
E Sawicki, MJ Hillebrand, H Rosing… - Journal of …, 2016 - Elsevier
… elacridar hydrochloride) in DMSO and were stored in polypropylene tubes in the dark at – 20 C. Calibration standards (CAL, 1–20 µg/mL elacridar hydrochloride… elacridar hydrochloride) …
Number of citations: 6 www.sciencedirect.com
S Goutal, O Langer, S Auvity, K Andrieux… - Drug delivery and …, 2018 - Springer
… To elacridar hydrochloride (504 ± 20 mg) THF (50 g) was added and the mixture sonicated for 5 min to allow for solubilization. Ultrapure water (50 mL) was then added and the mixture …
Number of citations: 9 link.springer.com
E Sawicki, MJ Hillebrand, H Rosing, JHM Schellens… - 2016 - cyberleninka.org
… , 1 – 20 µg/mL elacridar hydrochloride) were prepared on the … , 1 – 20 µg/mL elacridar hydrochloride) were diluted to the … (10 µg/mL elacridar hydrochloride), two separately prepared …
Number of citations: 0 cyberleninka.org
E Stokvis, H Rosing, RC Causon… - Journal of mass …, 2004 - Wiley Online Library
A liquid chromatographic/tandem mass spectrometric (LC/MS/MS) method for the determination of the P‐glycoprotein and breast cancer resistance protein inhibitor Elacridar in human …
B Dörner, C Kuntner, JP Bankstahl… - Journal of medicinal …, 2009 - ACS Publications
With the aim to develop a positron emission tomography (PET) tracer to assess the distribution of P-glycoprotein (P-gp) at the blood−brain barrier (BBB) in vivo, the potent third-…
Number of citations: 87 pubs.acs.org
C Kuntner, JP Bankstahl, M Bankstahl, J Stanek… - European journal of …, 2010 - Springer
… (Slough, Berkshire, UK) and elacridar hydrochloride was obtained from GlaxoSmithKline (Research Triangle Park, NC, USA). For administration, tariquidar was freshly dissolved on …
Number of citations: 126 link.springer.com
E Sawicki - 2017 - dspace.library.uu.nl
… a solid dispersion containing elacridar hydrochloride with the … an anticancer effect itself, elacridar hydrochloride may be of … co-administered with elacridar hydrochloride. Despite the …
Number of citations: 3 dspace.library.uu.nl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.